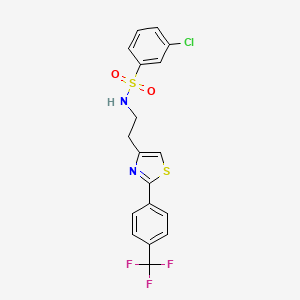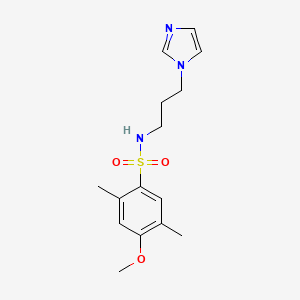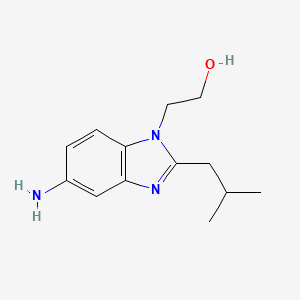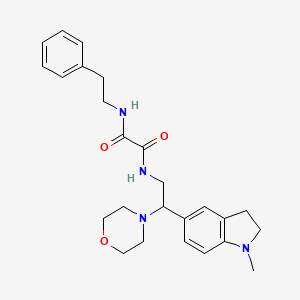![molecular formula C20H19NO4 B2553874 1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705970-12-2](/img/structure/B2553874.png)
1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one" is a spirocyclic compound, which is a class of compounds that have been extensively studied for their potential therapeutic effects on the central nervous system (CNS). Spirocyclic compounds, such as those described in the provided papers, have been synthesized and evaluated for various biological activities, including antidepressant, antihypertensive, diuretic, and neuroleptic effects . Additionally, spiro-isobenzofuranones have been identified as potent, selective, and brain-penetrable H3 receptor inverse agonists, indicating their potential in medicinal chemistry research .
Synthesis Analysis
The synthesis of spirocyclic compounds related to "this compound" typically involves the metalation of benzanilide with n-butyllithium, followed by the addition of a cyclohexanone derivative and subsequent acidification to afford a mixture of spirocyclic ketones. These ketones can be further functionalized by the addition of aryllithium or aryl Grignard reagents and reduced to secondary amines . Another approach includes the lithiation of bromobenzhydryl ethers, followed by the addition of piperidone and acid-catalyzed cyclization . These methods demonstrate the versatility and adaptability of synthetic routes to access a variety of spirocyclic compounds.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of a spiro linkage, which is a single carbon atom that is a member of two rings. This unique feature imparts a rigid three-dimensional structure to the molecule, which can significantly influence its biological activity. The stereochemistry of these compounds is also crucial, as it can affect their interaction with biological targets. For example, the cis-3'-phenyl series of spirocyclic compounds showed optimal antitetrabenazine activity, which is a property of most antidepressants .
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions, including N-dealkylation, functionalization with different substituents, and conversion to secondary amines . The introduction of different substituents can lead to significant changes in biological activity. For instance, the introduction of large nitrogen substituents or a C-3 substituent greater than hydrogen significantly reduced antitetrabenazine activity . The ability to chemically modify these compounds provides a pathway for the optimization of their pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The rigidity of the spiro linkage and the nature of the substituents can affect properties such as solubility, stability, and permeability across biological membranes. For example, spiro-isobenzofuranones were found to be potent, selective, and brain-penetrable, which are desirable properties for CNS agents . The presence of specific functional groups can also confer the ability to interact with biological targets, such as histamine H3 receptors, leading to inverse agonist activity .
科学的研究の応用
Sigma Ligands with Affinity and Selectivity
Sigma ligands, including spiro[isobenzofuran-1(3H),4'-piperidines], have been synthesized and evaluated for their affinity and selectivity towards sigma 1 and sigma 2 binding sites. These compounds demonstrate a range of affinities based on their structural modifications, which influence their interaction with sigma receptors. The introduction of specific substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system significantly affects affinity for sigma 1 and sigma 2 binding sites, highlighting the importance of structural factors in sigma receptor affinity and selectivity (Moltzen, Perregaard, & Meier, 1995).
Potential Central Nervous System Agents
Research into the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has also explored their potential as central nervous system agents. These studies have identified compounds with significant activity against tetrabenazine-induced ptosis, suggesting potential applications in CNS-related disorders. The modification of the 3-phenylspiro-[isobenzofuran-1(3H),4'-piperidine] moiety and the introduction of large nitrogen substituents or a C-3 substituent have been found to influence the activity of these compounds, offering insights into their potential therapeutic applications (Bauer et al., 1976).
Histamine H3 Receptor Inverse Agonists
Spiro-isobenzofuranones have been discovered as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists. Through extensive screening and modification of the piperidine portion of these compounds, derivatives with dramatically improved H3 activity have been identified, indicating their potential use in targeting H3 receptors in the brain (Jitsuoka et al., 2008).
Neurokinin Receptor Antagonists
The design and synthesis of spiro-substituted piperidines as neurokinin receptor antagonists have led to the discovery of new lead compounds, such as YM-35375. These compounds have shown potent inhibitory activity against NK2 receptor-induced bronchoconstriction in guinea pigs, suggesting their potential as novel neurokinin receptor antagonists or dual antagonists for NK1 and NK2 receptors (Kubota et al., 1998).
特性
IUPAC Name |
1'-(2-phenoxyacetyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-18(13-24-15-7-2-1-3-8-15)21-12-6-11-20(14-21)17-10-5-4-9-16(17)19(23)25-20/h1-5,7-10H,6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLXMXYVTXUUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)COC3=CC=CC=C3)C4=CC=CC=C4C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

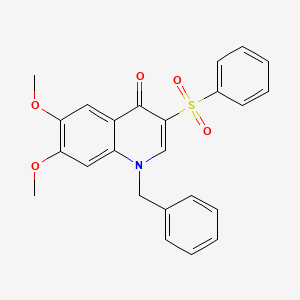

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2553798.png)
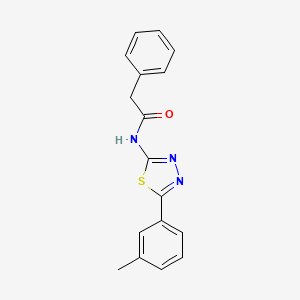
![Methyl 4-[(6-chloropyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B2553801.png)
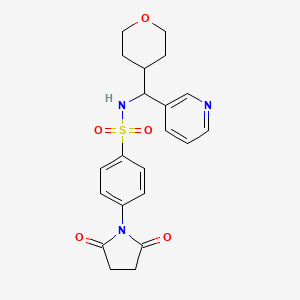
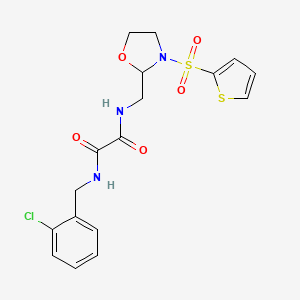
![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride](/img/structure/B2553807.png)

